molecular formula C28H44O B14076051 19-alkyne Cholesterol

19-alkyne Cholesterol

Cat. No.: B14076051
M. Wt: 396.6 g/mol
InChI Key: WJAIXDUKNKCGOR-YRPOHEEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-Alkyne Cholesterol is a modified cholesterol molecule containing a terminal alkyne group. This unique structural modification allows it to be used as a versatile tool in various biochemical and biomedical applications. The alkyne group facilitates the use of click chemistry, enabling the tracking and visualization of cholesterol metabolism and localization within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: This can be achieved through a series of chemical reactions, including halogenation and subsequent elimination to form the alkyne bond . The process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the alkyne group.

Industrial Production Methods: Industrial production of 19-Alkyne Cholesterol may involve large-scale chemical synthesis using optimized reaction conditions and catalysts. The process is designed to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 19-Alkyne Cholesterol undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts such as copper-containing compounds for click chemistry .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group can yield aldehydes or carboxylic acids, while reduction can produce alkenes or alkanes .

Mechanism of Action

The mechanism of action of 19-Alkyne Cholesterol involves its incorporation into cellular membranes, where it mimics natural cholesterol. The alkyne group allows for the attachment of various reporter molecules through click chemistry, enabling the tracking of cholesterol metabolism and localization. This process involves interactions with cellular enzymes such as cholesterol oxidases, hydroxylases, and acyl transferases .

Comparison with Similar Compounds

Uniqueness of 19-Alkyne Cholesterol: this compound is unique due to its terminal alkyne group, which allows for bio-orthogonal click chemistry reactions. This feature makes it a powerful tool for studying cholesterol metabolism and localization with high sensitivity and specificity .

Properties

Molecular Formula

C28H44O

Molecular Weight

396.6 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10-ethynyl-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H44O/c1-6-28-17-14-22(29)18-21(28)10-11-23-25-13-12-24(20(4)9-7-8-19(2)3)27(25,5)16-15-26(23)28/h1,10,19-20,22-26,29H,7-9,11-18H2,2-5H3/t20-,22+,23+,24-,25+,26+,27-,28+/m1/s1

InChI Key

WJAIXDUKNKCGOR-YRPOHEEZSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C#C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C#C)C

Origin of Product

United States

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